(1-Piperidinil)(5-metilisoxazol-3-il)metanona (3-(5-metil-1,3,4-tiadiazol-2-il))

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

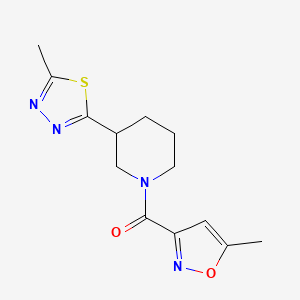

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.

BenchChem offers high-quality (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado derivados de 1,3,4-tiadiazol utilizando este compuesto como material de partida . Estos derivados se probaron para su actividad antimicrobiana contra bacterias (E. coli y B. mycoides) y hongos (C. albicans). Algunos de los compuestos sintetizados demostraron efectos antimicrobianos significativos.

- Los mismos derivados también se evaluaron por su potencial antifúngico. La estructura del compuesto puede contribuir a su eficacia contra patógenos fúngicos .

- Los 1,3,4-tiadiazoles, incluidos los derivados de este compuesto, han atraído la atención debido a sus diversas propiedades biológicas. Estas incluyen actividades antihelmínticas, antiartropodas y fungicidas. Los químicos medicinales exploran su potencial para el desarrollo de fármacos .

- Las estrategias de combinación de andamios que involucran 1,3,4-tiadiazoles han llevado a nuevos compuestos con posibles aplicaciones terapéuticas. Por ejemplo, los compuestos que contienen el andamio N-(benzimidazol-5-il)-1,3,4-tiadiazol-2-amina fueron diseñados y probados para su inhibición de la vía IL-6/JAK/STAT3 .

- Los 1,3,4-tiadiazoles han demostrado un amplio espectro de actividad contra diversos patógenos. Los investigadores continúan explorando su potencial como potentes agentes antibacterianos y antifúngicos .

- La reactividad del compuesto permite la síntesis de diversos compuestos que contienen nitrógeno, oxígeno, azufre y selenio. Los investigadores lo han utilizado en reacciones con haluros de hidrazonilo, tiocianato de potasio, tiosemicarbazida y disulfuro de carbono .

Actividad Antimicrobiana

Propiedades Antifúngicas

Química Medicinal

Inhibición de la Vía de Interleucina-6 (IL-6)

Actividad de Amplio Espectro

Reactividad Química y Síntesis

Mecanismo De Acción

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives interact with their targets to exert their effects . The interaction of the compound with its targets leads to changes that result in its antimicrobial activity .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can interfere with various biochemical pathways to exert their antimicrobial effects .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can exert potent antimicrobial effects .

Actividad Biológica

The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a thiadiazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a thiadiazole ring and a piperidine moiety , which contribute to its unique biological profile. The presence of the isoxazole group enhances its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H16N4OS |

| IUPAC Name | (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone |

| Solubility | Soluble in DMSO |

The primary target of this compound is the Neurokinin Receptor , which is involved in various physiological processes including pain perception and inflammation. The compound binds to the receptor, inhibiting its activity and thereby modulating neurogenic inflammation.

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

In a study assessing the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like itraconazole .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. Various studies have reported that these compounds can inhibit the growth of cancer cell lines such as HCT116 and MCF-7 with IC50 values ranging from 0.74 to 10 μg/mL . The mechanism often involves disruption of DNA replication in cancer cells.

4. Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments evaluated the anticancer activity of thiadiazole derivatives against multiple cancer cell lines. The compound exhibited notable cytotoxic effects with IC50 values indicating strong growth inhibition .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were tested against strains like E. coli and S. aureus. The results showed promising antibacterial activity with MIC values significantly lower than those of conventional treatments .

5. Conclusion

The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone demonstrates considerable potential across various biological activities including antimicrobial and anticancer effects. Its unique structural features facilitate interactions with critical biological targets, paving the way for future research and development in medicinal chemistry.

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-8-6-11(16-19-8)13(18)17-5-3-4-10(7-17)12-15-14-9(2)20-12/h6,10H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMMRRDLFMAZMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.